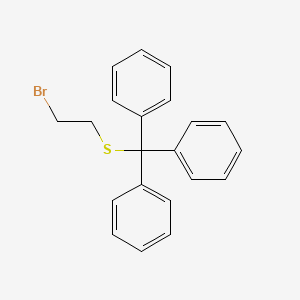

Triphenylmethyl(2-bromoethyl) sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triphenylmethyl(2-bromoethyl) sulfide is a chemical compound with the molecular formula C21H19BrS . It contains a total of 44 bonds, including 25 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, and 1 sulfide .

Molecular Structure Analysis

The molecule contains a total of 42 atoms, including 19 Hydrogen atoms, 21 Carbon atoms, 1 Sulfur atom, and 1 Bromine atom . It also contains 44 bonds, including 25 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, and 1 sulfide .Scientific Research Applications

Electron Spin Resonance (ESR) Imaging

(2-Bromoethyl)(trityl)sulfane derivatives, known for their stable trityl radicals, are used in ESR imaging. This application is crucial in biomedical diagnostics, where it helps in the visualization of physiological functions at a molecular level. The compound’s stability under various conditions makes it an excellent contrast agent for detailed imaging .

Oxygen-Guided Radiation Therapy

In the field of oncology, oxygen-guided radiation therapy is a cutting-edge treatment method. (2-Bromoethyl)(trityl)sulfane derivatives serve as spin probes in ESR imaging to quantify oxygen levels in tissues, allowing for precise targeting of radiation therapy to cancerous cells .

Site-Directed Spin Labeling (SDSL)

SDSL is a technique used in structural biology to study the conformational changes of proteins. (2-Bromoethyl)(trityl)sulfane is used to create spin labels that attach to specific sites on proteins. These labels enhance the capabilities of ESR spectroscopy in determining protein structures .

Synthesis of Paramagnetic Reagents

The compound is utilized in the synthesis of new stable paramagnetic reagents, which are essential in the development of spin labels and spin probes. These reagents have applications in various fields, including molecular biology and analytical chemistry, due to their ability to detect free radicals and other paramagnetic entities .

Advanced Materials Science

In materials science, (2-Bromoethyl)(trityl)sulfane is used to modify the surface properties of materials. This modification can impart unique electrical or magnetic properties, which are beneficial in creating advanced functional materials for electronics and nanotechnology applications .

Biomedical Diagnostics

The compound’s derivatives are applied in the development of diagnostic tools that can detect and measure free radicals in biological systems. This is particularly important in understanding oxidative stress and its impact on diseases, leading to more accurate diagnoses and targeted treatments .

Safety and Hazards

Mechanism of Action

Target of Action

(2-Bromoethyl)(trityl)sulfane, also known as Triphenylmethyl(2-bromoethyl) sulfide, is a complex organic compound. It’s known that triphenylmethyl moieties are broadly used in various chemical processes, such as protective group, a catalyst for c–c bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagent, polymer and peptide synthesis, chiral catalyst, activity-based probes, and photochemical reactions .

Mode of Action

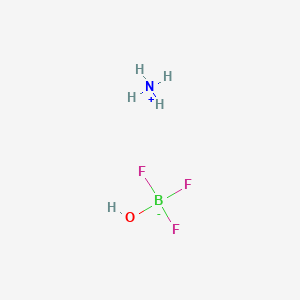

Triphenylmethyl moieties have been applied as neutral lewis acids in different chemical reactions . They are most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .

Biochemical Pathways

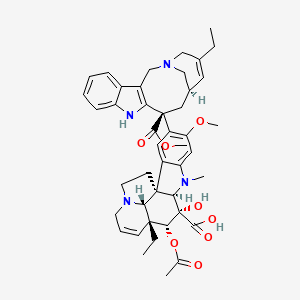

The compound is used in the synthesis of other complex compounds, indicating its role in various chemical reactions .

Action Environment

The synthesis of the compound involves specific conditions such as temperature and the presence of other chemical reagents .

properties

IUPAC Name |

[2-bromoethylsulfanyl(diphenyl)methyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIKGYXXFFGAEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triphenylmethyl(2-bromoethyl) sulfide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1(Z),2E,8[2S,3S(1S,2S)]]- 5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]m](/img/no-structure.png)

![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)